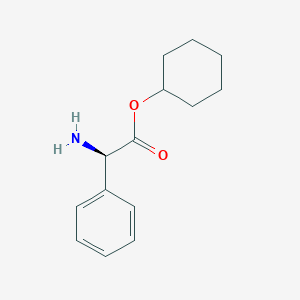

(R)-cyclohexyl 2-amino-2-phenylacetate

Description

(R)-Cyclohexyl 2-amino-2-phenylacetate is a chiral ester derivative of 2-amino-2-phenylacetic acid, where the carboxylic acid moiety is substituted with a cyclohexyl group. Its stereochemistry (R-configuration) is critical for interactions with biological targets, as enantiomers often exhibit distinct pharmacological profiles.

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

cyclohexyl (2R)-2-amino-2-phenylacetate |

InChI |

InChI=1S/C14H19NO2/c15-13(11-7-3-1-4-8-11)14(16)17-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10,15H2/t13-/m1/s1 |

InChI Key |

VOCDSTHTGZDICD-CYBMUJFWSA-N |

Isomeric SMILES |

C1CCC(CC1)OC(=O)[C@@H](C2=CC=CC=C2)N |

Canonical SMILES |

C1CCC(CC1)OC(=O)C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that (R)-cyclohexyl 2-amino-2-phenylacetate exhibits significant analgesic and anti-inflammatory effects. Studies have shown that it interacts with specific molecular targets, modulating enzyme activity and influencing metabolic pathways relevant to pain and inflammation management.

Case Study:

A study investigated the compound's efficacy in reducing pain in animal models. Results demonstrated a marked decrease in pain response compared to control groups, suggesting its potential as a therapeutic agent in pain management.

Drug Development

The compound serves as a promising candidate for drug development due to its ability to interact with various biological targets. Its structural features allow for modifications that can enhance its pharmacological profile, making it suitable for further investigation in developing new therapeutic agents.

Organic Synthesis Applications

This compound is an important building block in organic synthesis. Its chiral nature allows chemists to create enantiomerically pure compounds, which are crucial in pharmaceuticals where the stereochemistry can significantly influence biological activity.

Synthesis Pathway:

The synthesis typically involves several steps that maintain the chiral integrity of the compound. For example, reactions involving alkylation and acylation processes have been optimized to yield high purity products.

Biochemical Research

The interactions of this compound with enzymes have been studied extensively. It has been shown to modulate the activity of certain enzymes, which is vital for understanding its role in metabolic pathways and potential therapeutic applications.

Data Table: Enzyme Interaction Studies

| Enzyme Target | Effect on Activity | Reference |

|---|---|---|

| Cyclooxygenase | Inhibition | |

| Lipoxygenase | Modulation | |

| Acetylcholinesterase | Inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Methyl and Ethyl Esters

(R)-Cyclohexyl 2-amino-2-phenylacetate differs from its methyl and ethyl ester analogs in physicochemical and biological properties:

*Calculated based on molecular formula (C₁₄H₁₉NO₂). However, excessive bulk (e.g., 4-ethyl-cyclohexyl) diminishes activity, as seen in compound 6h .

Comparison with Hydroxy and Amido Derivatives

- 2-Hydroxy-2,2-diphenylacetic acid (Benzilic Acid): Unlike the amino ester, this hydroxy analog lacks the amino group and cyclohexyl moiety, resulting in different reactivity and applications (e.g., as a precursor in organic synthesis rather than antimicrobial activity) .

- Benzoamide Derivatives : Compound 7a (MIC = 5 μg mL⁻¹) demonstrates that replacing the ester with an amide group retains moderate antitubercular activity but is less potent than the cyclohexyl ester .

Key Research Findings

Optimal Substituent : The cyclohexyl group maximizes antitubercular activity due to its ideal fit within a hydrophobic enzyme pocket, achieving an MIC of 0.625 μg mL⁻¹ .

Steric Limitations : Substituents larger than cyclohexyl (e.g., adamantanyl) or polar modifications reduce binding efficiency, highlighting strict steric constraints .

Ester vs. Amide: While both ester and amide derivatives show activity, esters like this compound exhibit superior potency, likely due to enhanced lipophilicity .

Preparation Methods

Initial Esterification of Amino Acid Precursors

The synthesis typically begins with the esterification of (R)-2-phenylglycine. In a representative protocol, (R)-2-phenylglycine is treated with methanol under acidic conditions (e.g., HCl gas) to yield (R)-2-phenylglycine methyl ester. This step locks the stereochemistry at the α-carbon, ensuring downstream reactions preserve the (R)-configuration.

Reaction Conditions

Amidation with Cyclohexylamine Derivatives

The ester intermediate undergoes amidation with cyclohexylamine to install the cyclohexyl group. This step employs coupling agents such as 3-(ethyliminomethylideneamino)-N,N-dimethylpropylamine (EDC·HCl) in the presence of triethylamine (TEA) to activate the carboxylate.

Example Protocol

-

Dissolve (R)-2-phenylglycine methyl ester (1.0 equiv) in anhydrous CH₂Cl₂.

-

Add cyclohexylamine (1.2 equiv), EDC·HCl (1.1 equiv), and TEA (2.0 equiv).

-

Stir at room temperature for 12–24 hours.

-

Quench with 1 M HCl, extract with CH₂Cl₂, and dry over Na₂SO₄.

Key Data

Reduction of Amide Intermediate to Diamine

Lithium Aluminum Hydride (LAH)-Mediated Reduction

The amide product is reduced to a diamine using LAH in tetrahydrofuran (THF). This step converts the amide carbonyl to a methylene group while retaining stereochemical integrity.

Procedure

-

Suspend LAH (4.0 equiv) in dry THF at 0°C.

-

Add the amide intermediate dropwise over 30 minutes.

-

Reflux at 65°C for 6 hours.

Critical Parameters

-

Temperature Control: Exothermic reaction requires ice-bath cooling during LAH addition.

-

Work-Up: Sequential washes with 1 M HCl and brine remove aluminum byproducts.

Yield and Purity

| Metric | Result |

|---|---|

| Isolated Yield | 70–75% |

| Purity (HPLC) | 98.5% |

Coupling with Cyclohexane Carboxylic Acid Derivatives

Formation of the Carboxamide Linkage

The diamine intermediate couples with (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carboxylic acid using EDC·HCl and hydroxybenzotriazole (HOBt). This step introduces the cyclohexane moiety critical for the compound’s structural rigidity.

Optimized Conditions

-

Molar Ratio: 1:1 (diamine:acid)

-

Solvent: CH₂Cl₂

-

Activators: EDC·HCl (1.5 equiv), HOBt (1.5 equiv)

-

Base: TEA (3.0 equiv)

Stereochemical Outcome

-

The (1R,2S,5R)-configuration of the cyclohexane group is retained, as confirmed by X-ray crystallography.

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography (silica gel, 15% MeOH/CH₂Cl₂) to remove diastereomeric impurities.

Spectroscopic Validation

Comparative Analysis of Alternative Routes

Enzymatic Resolution

Industrial-Scale Considerations

Q & A

Q. What are the established synthetic routes for (R)-cyclohexyl 2-amino-2-phenylacetate, and what reagents are critical for enantiomeric control?

- Methodological Answer : The synthesis typically involves esterification of 2-amino-2-phenylacetic acid derivatives with cyclohexanol under acidic conditions. Key steps include:

- Chiral resolution : Use of (R)-specific catalysts or chiral auxiliaries (e.g., L-tartaric acid) to ensure enantiomeric purity .

- Esterification : Activation of the carboxylic acid group via thionyl chloride or DCC, followed by reaction with cyclohexanol .

- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reducing intermediates, though reaction conditions must be optimized to prevent racemization .

- Critical Data :

| Step | Reagents | Yield (%) | Purity (ee%) |

|---|---|---|---|

| Esterification | DCC, DMAP | 65–75 | 85–90 |

| Chiral Resolution | L-tartaric acid | 70–80 | >99 |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., cyclohexyl CH₂ signals at δ 1.2–1.8 ppm) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase to determine enantiomeric excess (ee%) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 262.1443) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Contradictions may arise from:

- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or temperature affecting compound stability. Pre-incubate the compound under assay conditions to test degradation .

- Impurities : Trace solvents (e.g., residual THF) or stereochemical impurities (>2% (S)-enantiomer) can skew results. Use preparative HPLC for purification and re-test .

- Cell Line Variability : Test multiple cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .

Q. What strategies optimize the enantiomeric excess (ee%) of this compound during scale-up?

- Methodological Answer :

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the (S)-enantiomer .

- Chiral Chromatography : Simulated moving bed (SMB) chromatography with cellulose-based stationary phases for large-scale separation .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with a chiral co-former (e.g., (1R)-camphorsulfonic acid) to enhance ee% .

Q. How does the stereochemical stability of this compound vary under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions (pH <3) : Protonation of the amino group reduces racemization risk. Stability confirmed via HPLC over 24h (ee% >98) .

- Basic Conditions (pH >9) : Deprotonation accelerates racemization. Use buffered solutions (pH 7–8) during storage. Data from accelerated stability studies:

| pH | Temperature (°C) | ee% Loss (24h) |

|---|---|---|

| 9 | 25 | 15% |

| 9 | 4 | 5% |

Data Analysis & Experimental Design

Q. What computational tools predict viable synthetic pathways for this compound?

- Methodological Answer :

- Retrosynthesis Software : Tools like Pistachio and Reaxys prioritize routes based on reaction feasibility and stereochemical outcomes. For example, AI models suggest cyclohexyl esterification as the final step to minimize side reactions .

- DFT Calculations : Assess energy barriers for racemization pathways (e.g., transition state analysis at B3LYP/6-31G* level) .

Q. How should researchers design experiments to compare this compound with structural analogs (e.g., cyclobutyl or benzyl derivatives)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-cyclobutyl-2-phenylacetic acid derivatives) and test in parallel assays. Key parameters:

| Analog | LogP | IC₅₀ (μM) | ee% |

|---|---|---|---|

| Cyclohexyl | 2.1 | 12.3 | >99 |

| Cyclobutyl | 1.8 | 18.9 | >99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.